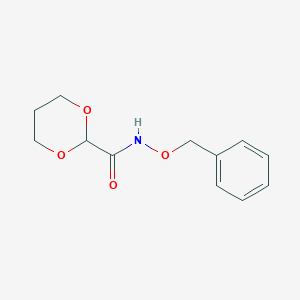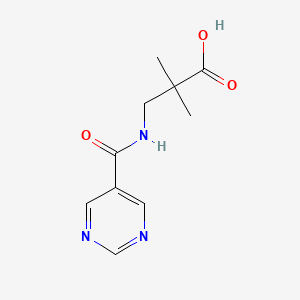![molecular formula C10H8N4O3S B6628125 2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the thiazole family of compounds and is known to possess several biological properties that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid have been studied in detail. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid is its broad spectrum of activity against various biological targets. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. However, one of the limitations of the compound is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that can be explored in the study of 2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid. Some of these include:
1. Development of novel analogs with improved solubility and bioavailability
2. Investigation of the compound's mechanism of action at the molecular level
3. Evaluation of the compound's efficacy in vivo using animal models
4. Exploration of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, 2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid is a promising compound with several potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid involves the reaction of 2-amino-5-carboxypyrimidine with thioacetic acid in the presence of a catalyst such as hydrochloric acid. The resulting product is then treated with formaldehyde to obtain the final compound.
Aplicaciones Científicas De Investigación
2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested against a variety of cancer cell lines and has demonstrated significant cytotoxicity. It has also been shown to inhibit the growth of bacterial and fungal strains.
Propiedades
IUPAC Name |
2-[(pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c15-9(6-1-11-5-12-2-6)13-3-8-14-7(4-18-8)10(16)17/h1-2,4-5H,3H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAKZIZKOSGLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)NCC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)

![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)
![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)
![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)

![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)

![2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B6628118.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)

![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)